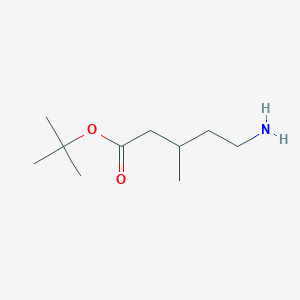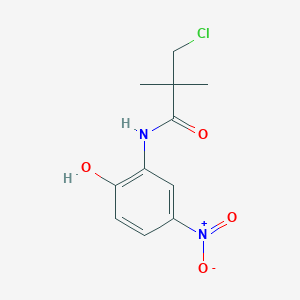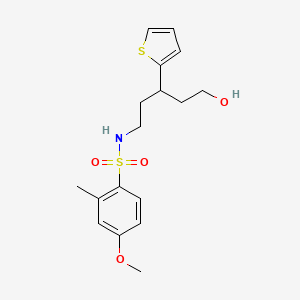![molecular formula C21H16ClF3N2O3S B2649629 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide CAS No. 337922-22-2](/img/structure/B2649629.png)
2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide” is a chemical substance with the CAS Number: 337922-22-2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C21H16ClF3N2O3S . This indicates that it contains 21 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom. The molecular weight is 468.876 .Physical and Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . Other physical properties such as boiling point, melting point, and flash point are not specified in the search results .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has focused on the design, synthesis, and evaluation of novel compounds with potential antimicrobial activities. One study developed new bisimidyl sulfonamido ketones that contain biologically active segments, including β-lactam-containing drugs, cyclic imide, and sulfonamido group. These compounds exhibited high biological activity against both bacterial and fungal pathogens (Fadel & Al-Azzawi, 2021). Another work synthesized a series of sulfonamide derivatives with different phenylacetamides, which were evaluated for their antimicrobial and antifungal activities. Some compounds showed promising antibacterial and antifungal potential, particularly those with specific substitutions on the phenyl ring, demonstrating low hemolytic activity (Abbasi et al., 2020).
Pharmacological Activity and Therapeutic Potential
Further investigations into the pharmacological activities of sulfonamide derivatives have revealed various therapeutic potentials. A study on tris-(2-hydroxyethyl)ammonium 4-chlorophenylsulfonylacetate (sulfacetamine) reported high antithrombotic, membrane-stabilizing, antioxidant, hypocholesterolemic, and adaptogenic activities with low toxicity in animal models (Mirskova, Adamovich, & Mirskov, 2012). Another study synthesized 5-aryl thiophenes bearing sulphonylacetamide moieties, which showed antibacterial activity against various pathogens and significant urease inhibition, highlighting their potential as antibacterial and anti-urease agents (Noreen et al., 2015).
Antiviral Activities and Neuroprotection
Compounds with the 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide structure have also been evaluated for their antiviral activities and neuroprotective effects. A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis virus, indicating a promising therapeutic avenue for viral infections (Ghosh et al., 2008).
Properties
IUPAC Name |
2-[N-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O3S/c22-16-9-11-19(12-10-16)31(29,30)27(14-20(28)26-17-6-2-1-3-7-17)18-8-4-5-15(13-18)21(23,24)25/h1-13H,14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURLYNANQULKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2649546.png)
![N-(4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2649547.png)

![1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2649549.png)
![ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2649550.png)
![4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2649555.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2649557.png)


![Methyl 3-[(2-chloroacetyl)amino]-3-(3,4-dimethoxyphenyl)propanoate](/img/structure/B2649561.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![3-[2-(Methylamino)phenyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2649567.png)

